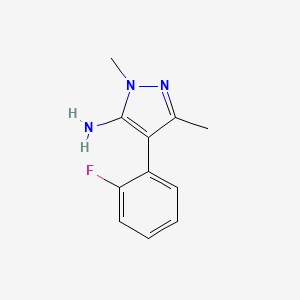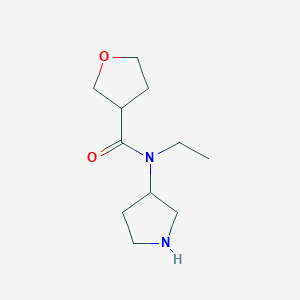
N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
The synthesis of N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide typically involves the formation of the pyrrolidine ring followed by the introduction of the oxolane-3-carboxamide moiety. One common synthetic route involves the reaction of N-ethylpyrrolidine with oxolane-3-carboxylic acid under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-ethyl-N-(pyrrolidin-3-yl)oxolane-3-carboxamide can be compared with other similar compounds such as:
Pyrrolidin-2-one derivatives: These compounds also feature a pyrrolidine ring and have similar biological activities.
Pyrrolidine-2,5-diones: These derivatives are known for their medicinal properties and are used in drug development.
Prolinol derivatives: These compounds are structurally related and have applications in medicinal chemistry. The uniqueness of this compound lies in its specific structural features and the potential for diverse applications.
Propriétés
Formule moléculaire |
C11H20N2O2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
N-ethyl-N-pyrrolidin-3-yloxolane-3-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-2-13(10-3-5-12-7-10)11(14)9-4-6-15-8-9/h9-10,12H,2-8H2,1H3 |
Clé InChI |
XPOSYOWRCANTKY-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCNC1)C(=O)C2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


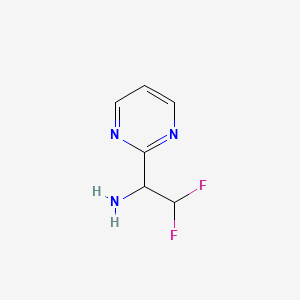
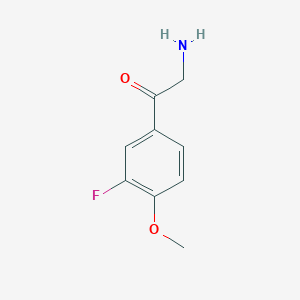
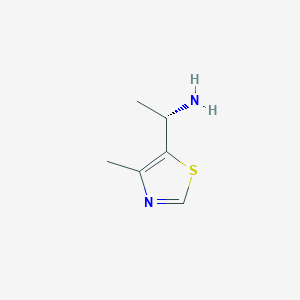
![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
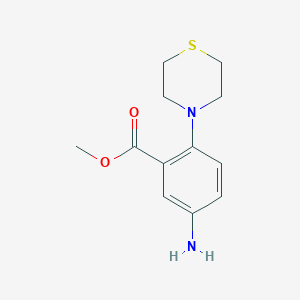
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)
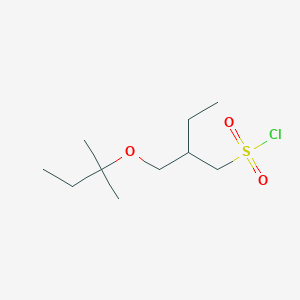
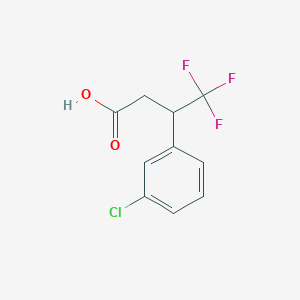
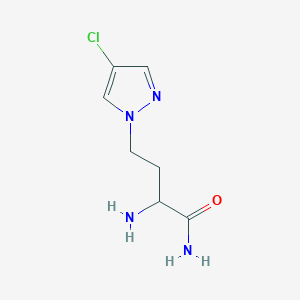

![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)

